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Compound Name:
dicarboxylate

Cat. No.: B104368

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a
pyridine core substituted with two ethyl ester groups and a chlorine atom. Its IUPAC name is
diethyl 4-chloropyridine-2,6-dicarboxylate. This molecule and its structural analogs are of
significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of
the pyridine scaffold and the potential for the dicarboxylate moieties to interact with biological
targets. Pyridine-based compounds are integral to numerous FDA-approved drugs, highlighting
the importance of this chemical class. This guide provides an in-depth overview of the
synthesis, properties, and potential applications of Diethyl 4-chloropyridine-2,6-
dicarboxylate, tailored for professionals in the field of drug development.

Chemical and Physical Data

A summary of the key quantitative data for Diethyl 4-chloropyridine-2,6-dicarboxylate and its
dimethyl analog is presented below for comparative analysis.
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Diethyl 4-chloropyridine- Dimethyl 4-chloropyridine-
Property . .
2,6-dicarboxylate 2,6-dicarboxylate
diethyl 4-chloropyridine-2,6- dimethyl 4-chloropyridine-2,6-
IUPAC Name _ y by _ Y by
dicarboxylate dicarboxylate
CAS Number 53389-01-8 5371-70-0
Chemical Formula C11H12CINOa4 CoHeCINOa
Molecular Weight 257.67 g/mol 229.62 g/mol
Predicted: White to off-white ] )
Appearance . White to yellow solid
solid
Predicted: Soluble in organic
Solubility solvents like dichloromethane, Slightly soluble in water.
chloroform, and ethyl acetate.
Purity >96%

Experimental Protocols
Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

A plausible and efficient multi-step synthesis for Diethyl 4-chloropyridine-2,6-dicarboxylate
commences with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The key
intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, is then synthesized and subsequently
esterified.

Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from Chelidamic Acid N-oxide

This procedure is adapted from a method for multigram-scale preparation of the key
intermediate.

o Materials: Chelidamic acid N-oxide, oxalyl chloride, dichloromethane (DCM), N,N-
dimethylformamide (DMF, catalytic amount).

e Procedure:
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o To a suspension of chelidamic acid N-oxide in anhydrous dichloromethane, add a catalytic
amount of N,N-dimethylformamide.

o Cool the mixture in an ice bath.
o Slowly add oxalyl chloride dropwise to the cooled suspension.

o Allow the reaction mixture to warm to room temperature and stir until the reaction is
complete (monitored by TLC or disappearance of starting material).

o The reaction mixture, containing the 4-chloropyridine-2,6-dicarbonyl dichloride, can be
used directly in the next step or the solvent can be removed under reduced pressure to
yield the crude acid chloride.

Step 2: Esterification of 4-chloropyridine-2,6-dicarbonyl dichloride with Ethanol

This is a standard procedure for the synthesis of diethyl esters from the corresponding
dicarbonyl dichlorides.

o Materials: 4-chloropyridine-2,6-dicarbonyl dichloride, anhydrous ethanol, a non-nucleophilic
base (e.g., pyridine or triethylamine), anhydrous dichloromethane (DCM) or other suitable
aprotic solvent.

e Procedure:

o Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in anhydrous
dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution in an ice bath.

o Slowly add a solution of anhydrous ethanol (at least 2 equivalents) and a non-nucleophilic
base (e.g., pyridine, approximately 2.2 equivalents) in anhydrous dichloromethane. The
base is crucial to neutralize the HCI generated during the reaction.[1]

o Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room
temperature. Continue stirring for several hours or until the reaction is complete as
monitored by TLC.
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o Upon completion, wash the reaction mixture with water, followed by a saturated aqueous
solution of sodium bicarbonate, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Diethyl 4-
chloropyridine-2,6-dicarboxylate.

Spectroscopic Data (Predicted)

While experimental spectra for Diethyl 4-chloropyridine-2,6-dicarboxylate are not readily
available in the public domain, the following data can be predicted based on the analysis of its
dimethyl analog and other similar substituted pyridine dicarboxylates.

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Asinglet for the two equivalent aromatic protons on the pyridine ring (positions 3 and 5) is
expected. The chemical shift would likely be in the range of & 8.0-8.5 ppm.

o A quartet for the two equivalent methylene protons (-CHz-) of the ethyl ester groups, likely
appearing around & 4.4-4.6 ppm, coupled to the methyl protons.

o Atriplet for the six equivalent methyl protons (-CHs) of the ethyl ester groups, expected
around 6 1.3-1.5 ppm, coupled to the methylene protons.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o The carbonyl carbons of the ester groups are expected to resonate in the range of o 163-
166 ppm.

o The quaternary carbons of the pyridine ring attached to the ester groups (C2 and C6)
would likely appear around & 148-152 ppm.

o The chlorinated carbon (C4) is predicted to be in the region of & 145-149 ppm.
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o The carbons bearing the aromatic protons (C3 and C5) are expected around & 125-130
ppm.

o The methylene carbons (-CH2-) of the ethyl groups should appear around & 62-65 ppm.

o The methyl carbons (-CHs) of the ethyl groups are predicted to be in the range of 4 13-15
ppm.

IR (Infrared) Spectroscopy:

o A strong absorption band corresponding to the C=0 stretching of the ester groups is
expected in the region of 1720-1740 cm™1,

o C-O stretching vibrations of the ester groups will likely appear in the 1250-1300 cm—*
region.

o C-Cl stretching vibration is expected in the range of 700-850 cm~1.
o Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm~1 region.
e Mass Spectrometry (MS):

o The molecular ion peak (M+*) would be observed, showing the characteristic isotopic
pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an
approximate 3:1 ratio).

o Common fragmentation patterns for diethyl esters would include the loss of an ethoxy
group (-OCH2CHs, 45 Da), followed by the loss of carbon monoxide (-CO, 28 Da). The
fragmentation of the pyridine ring itself can also be expected.

Applications in Drug Development

Substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as valuable scaffolds in
the design of enzyme inhibitors.[2][3] Their rigid structure and the presence of hydrogen bond
acceptors and donors make them suitable for targeting the active sites of various enzymes.

Potential as Kinase Inhibitors:
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Protein kinases are a major class of drug targets, particularly in oncology. The pyridine-2,6-
dicarboxamide scaffold, a close analog of the dicarboxylate, has been successfully utilized in
the development of potent kinase inhibitors.[4] The nitrogen atom of the pyridine ring can act as
a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active
site. The substituents at the 2 and 6 positions can be modified to achieve selectivity and
potency for specific kinases. It is plausible that Diethyl 4-chloropyridine-2,6-dicarboxylate
could serve as a starting point or fragment for the development of inhibitors targeting various
kinase signaling pathways implicated in cancer and other diseases.

Inhibition of 2-Oxoglutarate (20G)-Dependent Oxygenases:

Derivatives of pyridine-2,4-dicarboxylic acid have been identified as inhibitors of human 2-
oxoglutarate-dependent oxygenases, such as JMJD5.[5] These enzymes play crucial roles in
various cellular processes, including histone demethylation and collagen biosynthesis. The
dicarboxylate moiety is key to their inhibitory activity, likely by chelating the active site iron and
competing with the 2-oxoglutarate co-substrate. The 4-chloro substituent in Diethyl 4-
chloropyridine-2,6-dicarboxylate could influence its binding affinity and selectivity for
different members of this enzyme family.

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams illustrate a representative kinase signaling pathway that could be
targeted by inhibitors derived from the pyridine-2,6-dicarboxylate scaffold, and a general
workflow for the synthesis of the title compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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